molecular formula C20H23NO5S B415913 ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE

Cat. No.: B415913
M. Wt: 389.5g/mol
InChI Key: RUBPWCOLFDSKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate is a complex organic compound with a unique structure that combines elements of thieno[2,3-c]pyran and phenoxyacetyl groups

Preparation Methods

The synthesis of ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves multiple steps. The synthetic route typically starts with the preparation of the thieno[2,3-c]pyran core, followed by the introduction of the phenoxyacetyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow techniques and optimizing reaction parameters to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Scientific Research Applications

Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-(2-PHENOXYACETAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5,5-dimethyl-2-[(phenoxyacetyl)amino]-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C20H23NO5S

Molecular Weight

389.5g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(2-phenoxyacetyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C20H23NO5S/c1-4-24-19(23)17-14-10-20(2,3)26-11-15(14)27-18(17)21-16(22)12-25-13-8-6-5-7-9-13/h5-9H,4,10-12H2,1-3H3,(H,21,22)

InChI Key

RUBPWCOLFDSKSD-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)COC3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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